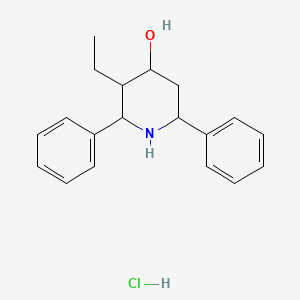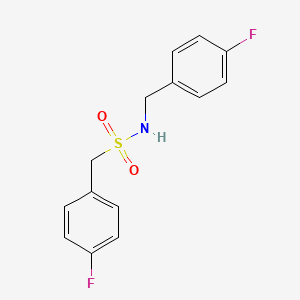![molecular formula C17H25NO5 B5084697 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPP or Isopropylphenidate and is structurally similar to the psychostimulant drug methylphenidate. However, unlike methylphenidate, IPP has not been approved for medical use and is primarily used in research settings. In
Aplicaciones Científicas De Investigación
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, IPP has been used to study the effects of psychostimulants on the brain and to develop new treatments for attention deficit hyperactivity disorder (ADHD) and other related disorders. In pharmacology, IPP has been used to study the effects of psychostimulants on the central nervous system and to develop new drugs for the treatment of various neuropsychiatric disorders. In medicinal chemistry, IPP has been used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is similar to that of other psychostimulant drugs, such as methylphenidate. IPP acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to enhanced cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects
1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects. In animal studies, IPP has been shown to increase locomotor activity, improve cognitive function, and enhance memory retention. IPP has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its structural similarity to methylphenidate. This similarity allows for the study of psychostimulant drugs without the potential ethical and legal issues associated with the use of controlled substances. However, one of the limitations of using IPP is its lack of approval for medical use, which can limit its potential applications in research.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate. One potential direction is the development of new drugs based on the structure of IPP with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the study of IPP in combination with other drugs to enhance its therapeutic effects. Finally, the use of IPP in clinical trials for the treatment of neuropsychiatric disorders is an area of future research that has the potential to lead to new treatments for these conditions.
Conclusion
In conclusion, 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method for IPP has been optimized to produce high yields of pure compound, and its mechanism of action is similar to that of other psychostimulant drugs. IPP has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry, and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to using IPP in lab experiments, there are several future directions for the study of this compound that have the potential to lead to new treatments for neuropsychiatric disorders.
Métodos De Síntesis
The synthesis method for 1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 2-isopropylphenol with 2-bromoethyl pyrrolidine in the presence of a base. The resulting product is then reacted with oxalic acid to form the oxalate salt of IPP. This synthesis method has been optimized to produce high yields of pure IPP and is widely used in research settings.
Propiedades
IUPAC Name |
oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-13(2)14-7-3-4-8-15(14)17-12-11-16-9-5-6-10-16;3-1(4)2(5)6/h3-4,7-8,13H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXQDURMAKLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-[2-(2-propan-2-ylphenoxy)ethyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5084633.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)

![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)

![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)


![5-[(2,6-dimethylphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5084727.png)
